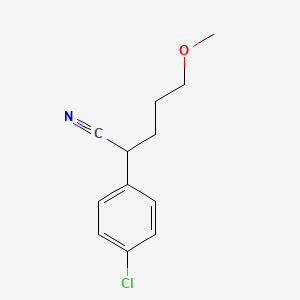![molecular formula C7H8F3N3 B1461172 7-(Trifluormethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin CAS No. 725699-19-4](/img/structure/B1461172.png)
7-(Trifluormethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
“7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a compound that has been studied in the context of various chemical reactions . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activity .
Synthesis Analysis
The synthesis of “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The compound has been involved in Suzuki–Miyaura cross-coupling reactions . These reactions are widely recognized as powerful synthetic tools for carbon–carbon and carbon-heteroatom bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” can be determined using various techniques. For instance, melting point data can be obtained through thermal analysis .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Diese Verbindung dient als vielseitiges Zwischenprodukt bei der Synthese von bioaktiven Molekülen. Ihre Trifluormethylgruppe und der Pyrazolopyrimidin-Kern sind besonders nützlich beim Aufbau von Molekülen mit potenziellen biologischen Aktivitäten. So wurden beispielsweise Derivate dieser Verbindung mit vielversprechenden antimikrobiellen Eigenschaften synthetisiert .
Entwicklung von pharmazeutischen Wirkstoffen
Das Pyrazolopyrimidin-Gerüst ist Bestandteil mehrerer pharmazeutischer Wirkstoffe. Seine Modifikation kann zur Entwicklung neuer therapeutischer Medikamente mit antiviralen, antimikrobiellen und entzündungshemmenden Eigenschaften führen. Die Trifluormethylgruppe erhöht die Lipophilie des Moleküls, was möglicherweise seine pharmakokinetischen Eigenschaften verbessert .
Landwirtschaftliche Chemikalien
Forscher haben die Verwendung dieser Verbindung bei der Entwicklung neuartiger landwirtschaftlicher Chemikalien untersucht. Ihr struktureller Rahmen ermöglicht die Schaffung von Verbindungen mit insektiziden und fungiziden Aktivitäten, was zu sichereren und effektiveren Pestiziden führen könnte .
Materialwissenschaften
In der Materialwissenschaft könnte die einzigartige Struktur der Verbindung verwendet werden, um neue Materialien mit wünschenswerten Eigenschaften wie erhöhter thermischer Stabilität oder spezifischen elektronischen Eigenschaften zu schaffen. Ihre Fähigkeit, stabile heterocyclische Ringe zu bilden, macht sie zu einem Kandidaten für die Synthese fortschrittlicher Materialien .
Photophysikalische Forschung
Die photophysikalischen Eigenschaften der Verbindung sind auf dem Gebiet der Photochemie von Interesse. Sie kann verwendet werden, um Energietransferprozesse zu untersuchen oder neue photolumineszierende Materialien zu entwickeln, die möglicherweise zu Fortschritten bei optischen Geräten beitragen .
Organische Synthesemethodik
Als Baustein der organischen Synthese wird diese Verbindung verwendet, um neue Synthesemethoden zu entwickeln. Ihre Reaktivität ermöglicht es Chemikern, komplexe Moleküle effizienter zu konstruieren, was für den Fortschritt der synthetischen organischen Chemie entscheidend ist .
Wirkmechanismus
Target of Action
The primary target of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Biochemical Pathways
The compound affects the de novo pyrimidine synthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential for DNA replication and RNA synthesis . By affecting this pathway, the compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing, such as cancer cells .
Pharmacokinetics
The trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring could potentially enhance the compound’s lipophilicity, aiding in its absorption and distribution .
Result of Action
The molecular and cellular effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine’s action primarily involve the disruption of cell cycle progression, potentially leading to cell death . By inhibiting CDK2, the compound can induce cell cycle arrest, disrupting the normal proliferation of cells . This can be particularly effective against cancer cells, which often exhibit rapid and uncontrolled cell division .
Action Environment
The action, efficacy, and stability of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s pharmacokinetics and pharmacodynamics .
Zukünftige Richtungen
The future directions for “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” could involve further exploration of its biological activity. For instance, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders . Additionally, the compound could be studied for its potential anticancer activity .
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-1-3-11-6-2-4-12-13(5)6/h2,4-5,11H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPHHUWPOZZPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=NN2C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)



![2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol](/img/structure/B1461097.png)








